1-(4-FLUORO-2-METHYLBENZENESULFONYL)PIPERIDINE
Overview
Description
1-(4-Fluoro-2-methylbenzenesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzenesulfonyl moiety, which is further connected to a piperidine ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-(4-fluoro-2-methylbenzenesulfonyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under suitable reaction conditions . The reaction typically requires the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Fluoro-2-methylbenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Typical reagents for oxidation include hydrogen peroxide or m-chloroperbenzoic acid, while reduction can be achieved using lithium aluminum hydride.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require the use of catalysts such as palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce sulfone or sulfide derivatives, respectively .
Scientific Research Applications
1-(4-Fluoro-2-methylbenzenesulfonyl)piperidine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features make it a useful building block for designing new compounds with potential biological activity.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine: Research on this compound has shown potential anticancer properties.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-methylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation. The compound’s ability to modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt contributes to its therapeutic potential .
Comparison with Similar Compounds
1-(4-Fluoro-2-methylbenzenesulfonyl)piperidine can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperidine: This compound has a similar piperidine ring but with a fluorobenzyl group instead of a fluoromethylbenzenesulfonyl group. It exhibits different chemical reactivity and biological activity.
1-(4-Bromobenzyl)piperidine:
1-(3,4-Dichlorobenzyl)piperidine: The dichloro substitution pattern on the benzene ring alters the compound’s reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonylpiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-10-9-11(13)5-6-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEULVDNARRARJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.